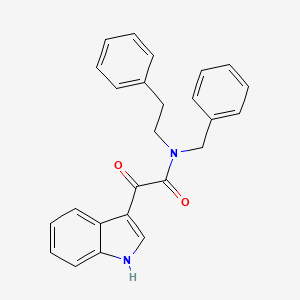

N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenethylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenethylacetamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Mécanisme D'action

Target of Action

The primary target of the compound N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenethylacetamide is the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2 . RdRp plays a crucial role in the replication of the virus, making it a significant target for antiviral drugs .

Mode of Action

This compound interacts with its target, the SARS-CoV-2 RdRp, inhibiting its function . This interaction results in a decrease in the synthesis of RNA by the RdRp, thereby inhibiting the replication of the virus .

Biochemical Pathways

The compound this compound affects the viral replication pathway of SARS-CoV-2. By inhibiting the RdRp, it disrupts the replication of the viral RNA, which is a critical step in the viral life cycle . The downstream effect of this action is a reduction in the production of new virus particles.

Pharmacokinetics

The compound has been identified as a potent inhibitor of sars-cov-2 rdrp, suggesting that it may have suitable pharmacokinetic properties for antiviral activity .

Result of Action

The molecular and cellular effects of the action of this compound involve the inhibition of viral RNA synthesis. This inhibition results in a decrease in the replication of SARS-CoV-2, thereby reducing the production of new virus particles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenethylacetamide typically involves the reaction of indole derivatives with benzyl and phenethyl groups under specific conditions. One common method involves the use of N-benzyl-2-(hydroxymethyl)benzamide as a starting material, which undergoes cyclization in the presence of catalysts like tetra-n-butylammonium iodide and oxidants such as tert-butyl hydroperoxide . The reaction is carried out in anhydrous ethyl acetate as a solvent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenethylacetamide can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using boron hydrides to obtain dihydro derivatives.

Substitution: The indole ring can participate in electrophilic substitution reactions, especially at the C-3 position.

Common Reagents and Conditions

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Boron hydrides such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic reagents like halogens or nitro compounds under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxindole derivatives, while reduction can produce dihydroindole derivatives.

Applications De Recherche Scientifique

N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenethylacetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antiviral properties.

Medicine: Investigated for its potential use in drug development, particularly as inhibitors for specific enzymes or receptors.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-((1H-indol-3-yl)thio)-N-benzyl-acetamides: These compounds also exhibit inhibitory activity against SARS-CoV-2 RdRp.

N-benzyl-2-(1H-indol-3-yl)-N-methylethanamine: Another indole derivative with similar structural features.

Uniqueness

N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenethylacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit viral enzymes makes it a promising candidate for antiviral drug development, setting it apart from other indole derivatives.

Activité Biologique

N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenethylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound's chemical formula is C17H18N2O2. It features a benzyl group, an indole moiety, and an acetamide functional group. The structural representation is as follows:

Synthesis Methods

The synthesis typically involves the reaction of indole derivatives with phenethylamine and acetic anhydride. A common method is the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst under reflux conditions. Industrial production may utilize multi-step synthesis processes optimized for yield and purity, employing techniques like column chromatography and recrystallization .

This compound interacts with specific molecular targets within the body. Its indole ring can bind to active sites on enzymes, potentially inhibiting their activity. This interaction may modulate various cellular pathways, impacting signal transduction and gene expression .

Therapeutic Applications

Research indicates that this compound may possess several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various bacterial strains, including Staphylococcus aureus. The compound's structure allows it to interact with bacterial membranes, leading to cell lysis or inhibition of growth .

- Anticancer Properties : Investigations have shown that this compound may inhibit cancer cell proliferation through apoptosis induction and modulation of cell cycle regulators.

- Anti-inflammatory Effects : Some studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of N-benzyl derivatives against Staphylococcus aureus ATCC 29,213. Results indicated that certain derivatives exhibited significant bactericidal effects at low concentrations, suggesting a promising avenue for developing new antibiotics .

Anticancer Research

In a cellular study using HeLa (cervical cancer) and A549 (lung cancer) cell lines, this compound demonstrated cytotoxic effects at concentrations of 5 µM and higher. The MTT assay confirmed a decrease in cell viability correlating with increased dosage .

| Study Focus | Cell Line | Concentration (µM) | Result |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Low concentrations | Significant bactericidal effect |

| Anticancer | HeLa | 5 - 25 | Decreased cell viability |

| Anticancer | A549 | 5 - 25 | Decreased cell viability |

Propriétés

IUPAC Name |

N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O2/c28-24(22-17-26-23-14-8-7-13-21(22)23)25(29)27(18-20-11-5-2-6-12-20)16-15-19-9-3-1-4-10-19/h1-14,17,26H,15-16,18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYJXSRFVTXYQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN(CC2=CC=CC=C2)C(=O)C(=O)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.